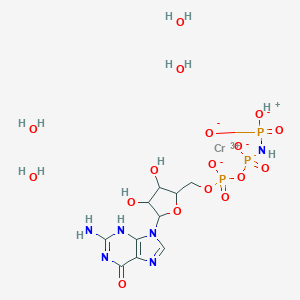
Ccris 2964
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 2964, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Ccris 2964 exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The binding of Ccris 2964 to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects:
Ccris 2964 has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on serine proteases, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ccris 2964 in lab experiments is its specificity for serine proteases. This allows for the investigation of the role of these enzymes in various physiological processes. However, one limitation is that Ccris 2964 may not be effective against all serine proteases, and its inhibitory effect may vary depending on the specific enzyme being studied.
Zukünftige Richtungen
There are several potential future directions for research on Ccris 2964. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of interest is the development of more potent and selective serine protease inhibitors based on the structure of Ccris 2964. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ccris 2964 and its potential as a research tool in various areas of biology and medicine.
In conclusion, Ccris 2964 is a valuable tool for investigating the role of serine proteases in various physiological processes. Its specificity for serine proteases and potential as a therapeutic agent make it an area of interest for future research.
Synthesemethoden
Ccris 2964 can be synthesized through a multistep process involving the reaction of Ccris 2964chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain Ccris 2964 as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ccris 2964 has been used in various scientific research studies due to its potential as a serine protease inhibitor. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This makes it a valuable tool for investigating the role of serine proteases in various physiological processes, such as blood coagulation and inflammation.
Eigenschaften
IUPAC Name |
6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZVLDFOLCMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922898 |
Source


|
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ccris 2964 | |
CAS RN |
119239-64-4 |
Source


|
| Record name | anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)



